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N-Octadecyl-N'-propyl-sulfamide

Cat. No.: B1663048
M. Wt: 390.7 g/mol
InChI Key: VOJRCUXNIZFQKR-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Sulfamide (B24259) Chemistry

The field of sulfamide chemistry has evolved significantly from its origins, which were heavily focused on the development of sulfonamide antibiotics. tandfonline.comfrontiersrj.comresearchgate.netfrontiersrj.com Sulfonamides, characterized by the R-SO₂NR'R'' functional group, were among the first classes of synthetic antimicrobial agents and played a pivotal role in medicine. tandfonline.comresearchgate.netwikipedia.org The sulfamide moiety itself, H₂N-SO₂-NH₂, and its N-substituted derivatives, represent a distinct class of compounds with a broad and expanding range of biological activities. tandfonline.comresearchgate.net

Contemporary research has demonstrated that sulfamide derivatives are versatile pharmacophores, extending their utility far beyond antimicrobial applications. tandfonline.comtandfonline.com They are now investigated for a variety of pharmacological purposes, including as diuretics, hypoglycemics, and even as anticancer agents. frontiersrj.comresearchgate.net N-Octadecyl-N'-propyl-sulfamide exemplifies this modern trajectory in sulfamide chemistry. Rather than targeting microbial pathways, it has been designed as a selective modulator of a key mammalian nuclear receptor, showcasing the adaptability of the sulfamide scaffold for creating highly specific therapeutic agents. nih.gov

Significance of Long-Chain Alkyl Sulfamides in Targeted Molecular Design

The molecular architecture of this compound, particularly its long N-octadecyl chain, is crucial to its function and a prime example of targeted molecular design. nih.gov In medicinal chemistry, the incorporation of long alkyl chains is a deliberate strategy to modulate a compound's physicochemical properties, most notably its lipophilicity. wikipedia.org This increased lipophilicity can enhance a molecule's ability to traverse cellular membranes and interact with hydrophobic binding pockets within biological targets.

In the case of this compound, the long-chain alkyl group is essential for its high-affinity binding to the ligand-binding domain of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.gov This is a design principle borrowed from the natural PPARα ligand, oleoylethanolamide (OEA), which also possesses a long acyl chain. medchemexpress.commedchemexpress.com The octadecyl chain of this compound allows it to mimic the endogenous ligand and effectively occupy the receptor's binding site, leading to its potent and selective activation. nih.gov The length and nature of the alkyl chain are critical determinants of binding affinity and biological activity, a principle that has been observed in other contexts as well. caymanchem.comscispace.com This targeted design approach, focusing on the interplay between a lipophilic alkyl chain and a polar sulfamide headgroup, enables the precise modulation of specific biological receptors.

Current Research Trajectories and Gaps in Understanding this compound

Current research on this compound is predominantly centered on its role as a potent and selective agonist of PPARα. nih.gov This has positioned the compound as a valuable tool for investigating the physiological functions of PPARα and as a potential lead for the development of therapeutics for metabolic disorders. nih.gov Studies have demonstrated its efficacy in vivo, where it has been shown to inhibit food intake and reduce body weight gain in animal models. medchemexpress.commedchemexpress.com

Despite these advances, there remain significant gaps in the comprehensive understanding of this compound. The following areas represent key avenues for future investigation:

Detailed Metabolism and Pharmacokinetics: While its biological activity has been characterized, a thorough investigation of its metabolic fate, including the identification of potential metabolites and their biological activities, is not extensively documented.

Off-Target Profiling: Although described as a selective PPARα agonist, a comprehensive screening against a broad panel of receptors and enzymes would definitively establish its selectivity profile and identify any potential off-target effects.

Full Spectrum of Pharmacological Activity: Research has largely focused on its metabolic effects. nih.gov A broader examination of its pharmacological profile, including its effects on inflammation and other PPARα-mediated pathways, would provide a more complete picture of its therapeutic potential.

Comparative Mechanistic Studies: While its interaction with PPARα is established, deeper mechanistic studies comparing its downstream effects to those of the endogenous ligand OEA could reveal subtle but important differences in their signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships, by modifying the length and branching of the alkyl chains and the substitution on the sulfamide nitrogen, could lead to the discovery of even more potent and selective analogs. nih.gov

Addressing these research gaps will be crucial for fully elucidating the therapeutic potential and limitations of this compound and for guiding the design of next-generation sulfamide-based therapeutics.

Data Table of Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₁H₄₆N₂O₂S
Molecular Weight 390.67 g/mol
CAS Number 925891-74-3
Known Biological Target Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Reported Activity Potent and selective PPARα agonist
EC₅₀ for PPARα 100 nM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H46N2O2S B1663048 N-Octadecyl-N'-propyl-sulfamide

Properties

IUPAC Name

N-(propylsulfamoyl)octadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRCUXNIZFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization of N Octadecyl N Propyl Sulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Comprehensive structural elucidation of N-Octadecyl-N'-propyl-sulfamide would rely heavily on ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecule's complex structure.

Expected ¹H NMR Data: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the octadecyl chain, the propyl group, and the N-H protons of the sulfamide (B24259) group. The long alkyl chain would likely present as a large, complex multiplet in the upfield region (approximately 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group. The protons of the propyl group would show signals corresponding to the CH₂ group adjacent to the nitrogen, the central CH₂ group, and the terminal methyl group, each with specific chemical shifts and coupling patterns. The N-H protons would appear as broader signals, the chemical shift of which could be dependent on the solvent and concentration.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the 21 carbon atoms in the molecule. The numerous methylene (B1212753) carbons of the octadecyl chain would resonate in a narrow range in the upfield region. The carbons of the propyl group and those of the octadecyl chain closer to the sulfamide nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen and sulfur atoms.

Current Data Availability: Specific, experimentally determined chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not available in the searched scientific literature and databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are crucial for identifying the functional groups present in a molecule through their characteristic vibrational modes.

Expected IR and Raman Data: For this compound, key vibrational bands would be expected for the N-H stretching of the sulfamide group (typically in the region of 3200-3400 cm⁻¹ in the IR spectrum). The S=O stretching vibrations of the sulfonyl group would give rise to strong absorptions, typically appearing as two distinct bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The C-H stretching vibrations of the long alkyl chains would be prominent in the 2850-2960 cm⁻¹ region. C-N and S-N stretching vibrations would also be present at lower wavenumbers. Raman spectroscopy would be particularly sensitive to the symmetric S=O and the C-C backbone vibrations.

Current Data Availability: No specific IR or Raman spectra with assigned vibrational frequencies for this compound have been found in the public domain.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Analysis of the fragmentation pattern gives valuable structural information.

Expected HRMS Data: The HRMS data should confirm the molecular formula C₂₁H₄₆N₂O₂S. The fragmentation pattern under techniques like electron ionization (EI) or electrospray ionization (ESI) would be expected to show characteristic losses. Common fragmentation pathways would likely involve cleavage of the C-C bonds within the long alkyl chain, as well as cleavage of the C-N and S-N bonds of the sulfamide moiety. This would result in a series of fragment ions that could be used to piece together the structure of the parent molecule.

Current Data Availability: While the molecular weight is known, detailed high-resolution mass spectra and a comprehensive analysis of the fragmentation patterns for this compound are not publicly available.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, LC-MS/MS)

Chromatographic techniques are fundamental for the purification of this compound after its synthesis and for assessing its purity.

Expected Chromatographic Methods: Due to its long alkyl chain and relatively high molecular weight, High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (such as C18), would be a suitable method for purity analysis and purification. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. Gas Chromatography (GC) could also potentially be used, although the compound's low volatility might necessitate derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be a powerful tool for both separation and identification, providing retention time and mass spectral data simultaneously.

Current Data Availability: Specific retention times, column specifications, mobile phase compositions, or detector parameters for the analysis of this compound are not detailed in the available literature. Commercial listings often state a purity level (e.g., 95%), implying that such analytical methods have been employed, but the methodological details are proprietary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.

Expected Crystallographic Data: If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the precise arrangement of the atoms. This would confirm the connectivity of the octadecyl and propyl groups to the sulfamide core and show the conformation of the long alkyl chain, which would likely adopt an extended, all-trans conformation to maximize van der Waals interactions in the crystal lattice.

Current Data Availability: There is no evidence in the public domain to suggest that this compound has been successfully crystallized and its structure determined by X-ray crystallography. Consequently, no crystallographic data such as unit cell dimensions, space group, or atomic coordinates are available.

Computational Chemistry and Theoretical Investigations of N Octadecyl N Propyl Sulfamide

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. mdpi.com The most common methods for molecules of this size are Density Functional Theory (DFT) and, to a lesser extent, ab initio methods. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance between computational cost and accuracy for organic molecules. mdpi.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally more demanding but can provide highly accurate results. researchgate.net These calculations are foundational for understanding the molecule's intrinsic properties. While specific computational studies detailing the quantum chemical properties of N-Octadecyl-N'-propyl-sulfamide are not extensively published, a 2014 study did perform molecular docking analyses to understand its interaction with the PPARα receptor, which would have been underpinned by such calculations. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses a long, flexible octadecyl chain and rotatable bonds within the N-propyl-sulfamide headgroup, a complex conformational landscape with numerous energy minima is expected.

Identifying the global energy minimum (the most stable conformation) and other low-energy conformers is crucial, as these are the structures most likely to be present and biologically active. This process typically involves a systematic or stochastic search of conformational space, followed by geometry optimization of the resulting structures using quantum chemical methods to find the stationary points on the potential energy surface. While detailed public data on the specific conformers of this compound is not available, such an analysis would be a critical first step in any thorough theoretical investigation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. irjweb.comnih.gov

For this compound, the FMO analysis would likely show that the HOMO is localized around the electron-rich sulfamide (B24259) group, while the LUMO may be distributed more broadly. The energy of these orbitals and the resulting gap are crucial for predicting how the molecule will interact with biological targets.

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is exemplary for a molecule of similar characteristics, as specific published values for this compound were not found.)

ParameterEnergy (eV)Description
EHOMO-6.35Energy of the Highest Occupied Molecular Orbital
ELUMO1.75Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.10Indicator of chemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential, characteristic of nonpolar parts of the molecule, such as the long alkyl chain.

For this compound, an MEP map would reveal a high negative potential around the oxygen atoms of the sulfonyl group (SO₂) and a positive potential around the hydrogen atom attached to the sulfamide nitrogen. The long octadecyl tail would be a large region of neutral potential. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Atomic charge analysis provides a quantitative measure of the partial charge on each atom in a molecule. uni-muenchen.de Two common methods are Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis. uni-muenchen.de While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NBO analysis is often preferred as it provides a more chemically intuitive picture of charge distribution and bonding interactions. materialsciencejournal.org

NBO analysis also reveals hyperconjugative interactions, which are stabilizing effects due to electron delocalization from a filled donor orbital to an empty acceptor orbital. frontiersin.org For this compound, NBO analysis would quantify the electronegativity of the oxygen and nitrogen atoms, showing they carry a significant negative partial charge, while the sulfur atom and adjacent carbons would be more positive. These charges are fundamental inputs for molecular mechanics force fields used in larger-scale simulations.

Table 2: Exemplary NBO Atomic Charges (Note: This table shows representative charges for the core atoms of the sulfamide group. Specific published data for this compound is not available.)

AtomPartial Charge (e)
S+1.50
O (sulfonyl)-0.85
O (sulfonyl)-0.85
N (amide)-0.70
H (on N)+0.40

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2) Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. (ω = μ² / 2η). arxiv.org

These descriptors help to classify the molecule's reactivity profile. Local reactivity descriptors, such as the Fukui function, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. arxiv.org

Table 3: Calculated Global Reactivity Descriptors (Note: These values are derived from the exemplary HOMO/LUMO energies in Table 1 and are not specific published data for this compound.)

DescriptorDefinitionCalculated Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-2.30 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 24.05 eV
Global Softness (S)1 / η0.247 eV⁻¹
Electrophilicity Index (ω)μ² / 2η0.653 eV

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that shows how the positions and velocities of the particles evolve.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Flexibility: The long octadecyl chain is highly flexible. MD simulations can explore the vast conformational space of this chain in a dynamic way, revealing its preferred orientations and how it moves in different environments.

Studying Solvent Interactions: By simulating the molecule in a solvent like water or a nonpolar solvent mimicking a lipid bilayer, MD can provide detailed insights into solvation effects. This includes the formation and lifetime of hydrogen bonds between the sulfamide group and water, and the hydrophobic interactions of the alkyl tail. This information is crucial for understanding its solubility, membrane permeability, and how it approaches its biological target.

While no specific MD simulation studies for this compound have been found in the public literature, this technique would be a powerful next step to bridge the gap between static quantum chemical pictures and the dynamic reality of the molecule in a biological system.

Theoretical Studies of Acid-Base Equilibria and Protonation States

The acid-base properties of a molecule, particularly its acid dissociation constant (pKa), are crucial determinants of its behavior in biological systems. For this compound, the sulfamide group (-NH-SO₂-NH-) is the primary site of acidic and basic character.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting pKa values. While direct experimental pKa determination for this compound is not widely reported, computational methods can provide reliable estimates. The pKa of the sulfamide nitrogen is influenced by the electronic effects of the attached alkyl groups. The electron-donating nature of the octadecyl and propyl chains is expected to slightly increase the basicity (and thus the pKa of the conjugate acid) of the nitrogen atoms compared to an unsubstituted sulfamide.

The protonation of the sulfamide can occur at either of the two nitrogen atoms. Computational models can determine the preferred site of protonation by calculating the energies of the possible protonated species. The nitrogen atom that leads to a more stable conjugate acid (lower energy) will be the favored site of protonation. In the case of this compound, the electronic environment of the two nitrogen atoms is similar, suggesting that both could potentially be protonated, leading to an equilibrium between the two protonated forms.

A study on the prediction of pKa values for a series of sulfonamide-containing compounds in the SAMPL7 blind challenge highlighted the utility of the IEFPCM-MST (Integral Equation Formalism of the Miertus-Scrocco-Tomasi) model. wisc.edu This approach yielded a root-mean-square deviation of 1.32 log units between predicted and experimental pKa values, demonstrating the capability of modern computational methods to accurately forecast these properties. wisc.edu Although specific data for this compound was not presented, the results for similar sulfonamides suggest that its pKa would be in a range typical for N,N'-dialkylsulfamides.

Table 1: Predicted Acid-Base Properties of this compound (Illustrative)

PropertyPredicted Value/InformationMethodological Basis
Primary Acidic/Basic CenterSulfamide moiety (-NH-SO₂-NH-)General chemical principles
Predicted pKa (Sulfonamide NH)~9-11Based on values for similar N,N'-dialkylsulfamides and computational models like IEFPCM-MST. The exact value is sensitive to the computational method and solvation model used.
Favored Protonation SiteLikely an equilibrium between the two nitrogen atoms.DFT calculations of proton affinities of the nitrogen atoms. The long alkyl chains are expected to have a minor differential effect on the basicity of the two nitrogens.

Note: The values in this table are illustrative and based on data from structurally related compounds and general computational chemistry principles, as direct computational studies for this compound are not extensively available in the reviewed literature.

Detailed Investigation of Sulfur-Nitrogen Bonding Interactions within the Sulfamide Moiety

The nature of the sulfur-nitrogen (S-N) bond in sulfamides is a topic of significant interest in theoretical chemistry. Understanding these interactions is key to rationalizing the stability, reactivity, and conformational preferences of this compound.

Computational studies, often employing methods like Natural Bond Orbital (NBO) analysis, have shed light on the electronic structure of the sulfamide group. A key finding from various theoretical investigations is that the S-N bond in sulfonamides exhibits minimal π-bonding character. nih.govresearchgate.netmdpi.comchemrxiv.org Instead, the interaction is predominantly electrostatic in nature. youtube.com This is attributed to the significant positive charge on the sulfur atom and the negative charge on the nitrogen atoms, leading to a strong electrostatic attraction. youtube.com

The geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron. For a structurally related compound, 4-methyl-N-propylbenzenesulfonamide, X-ray crystallography revealed S-N bond lengths of 1.618(2) Å and 1.622(3) Å. nih.gov These values are consistent with a single bond character. Theoretical calculations on similar sulfonamides have reproduced these bond lengths with good accuracy. For instance, a B3LYP/6-31+G* calculation on PhS(O₂)NH₂ yielded an S-N bond distance of 1.692 Å.

The rotational barrier around the S-N bond is another important aspect that has been investigated computationally. These studies have shown that repulsive forces between the lone pairs on the nitrogen and oxygen atoms play a more significant role in determining the rotational barrier than hyperconjugative interactions. youtube.com The preferred conformation often involves a staggering of the bonds around the S-N axis to minimize these repulsions.

Table 2: Computed Sulfur-Nitrogen Bonding Parameters for a Representative N-Alkylsulfamide

ParameterRepresentative ValueComputational Method
S-N Bond Length~1.62 - 1.69 ÅDFT (e.g., B3LYP/6-31+G*), X-ray Crystallography
S-N Bond CharacterPrimarily σ-bond with significant ionic character; minimal π-characterNBO Analysis, Electron Density Analysis
N-S-C Bond Angle~107° - 108°X-ray Crystallography
O-S-O Bond Angle~118° - 119°X-ray Crystallography
Rotational Barrier (S-N bond)~6.74 kcal/mol (for a simple sulfonamide)G2MP2 method

Note: The data in this table is based on computational and experimental findings for structurally similar sulfonamides and serves as a reasonable approximation for this compound.

Molecular and Receptor Level Interaction Mechanisms of N Octadecyl N Propyl Sulfamide

Mechanistic Basis of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

N-Octadecyl-N'-propyl-sulfamide, also known as CC7, has been identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). plos.orgnih.govglpbio.com PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. plos.orgnih.gov The agonistic activity of this compound is structurally related to endogenous N-acylethanolamines like oleoylethanolamide (OEA). plos.orgnih.gov Its mechanism of action involves direct interaction with the receptor, leading to a cascade of molecular events that ultimately modulate the expression of target genes. nih.govfigshare.com

Computational molecular docking studies have been employed to elucidate the interaction between this compound and the ligand-binding domain (LBD) of PPARα. plos.orgnih.gov These analyses demonstrate that the compound binds to the LBD in a manner analogous to other known PPARα agonists, including the endogenous ligand OEA and the potent synthetic agonist GW7647. plos.orgnih.gov

The binding mode of this compound was found to produce an active conformation of the receptor with a structural profile similar to that of the co-crystallized reference agonist, GW409544. plos.orgnih.gov This interaction is crucial for stabilizing the agonistic conformation of the PPARα-LBD complex. plos.orgnih.gov Specific amino acid residues within the LBD are key to this stabilization. Hydrogen bonds are formed with residues such as Ser-280, His-440, Tyr-314, and Tyr-464, which directly stabilize helix 12, a critical component for receptor activation. plos.org

The binding of an agonist like this compound to the PPARα LBD induces significant conformational changes in the receptor's structure. This ligand-induced dynamic process is fundamental to its activation. Molecular docking studies have confirmed that the interaction of this compound with the PPARα-LBD stabilizes the receptor in its "agonistic conformation". plos.orgnih.gov This active conformation is characterized by the repositioning of the C-terminal activation function 2 (AF-2) helix, also known as helix 12. plos.org The stabilization of helix 12 in this specific orientation creates a binding surface for co-activator proteins, which is a hallmark of nuclear receptor activation. plos.orgnih.gov

The activation of PPARα is regulated by its interaction with co-activator and corepressor proteins. In an unliganded state, PPARα is typically bound to corepressor proteins, which maintain it in a transcriptionally silent state. nih.gov Upon agonist binding, the receptor undergoes a conformational change that leads to the dissociation of corepressors and the recruitment of co-activator proteins. nih.gov

This compound has been shown to promote the binding of co-activators to PPARα. plos.orgnih.gov In vitro assays, such as the GST pull-down assay, have demonstrated that both this compound and OEA lead to enhanced binding of co-activators to the receptor. nih.govnih.gov This recruitment is a critical step that links ligand binding to the transcriptional machinery, initiating the process of gene expression.

To function as a transcription factor, PPARα must form a heterodimer with the Retinoid X Receptor Alpha (RXRα). nih.govnih.gov This PPARα-RXRα heterodimer is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Studies have shown that this compound, in a manner similar to OEA, effectively induces the interaction between the functional PPARα-RXRα heterodimer and its target gene elements. plos.orgnih.gov This ligand-dependent formation and stabilization of the DNA-bound heterodimer is a prerequisite for the subsequent recruitment of the transcriptional co-activator complex and the initiation of gene transcription.

Reporter gene assays are a standard method to quantify the ability of a compound to activate a specific nuclear receptor. In these assays, cells are transfected with a plasmid containing the PPARα receptor and a reporter gene whose expression is controlled by a PPRE. The level of reporter gene expression is directly proportional to the activation of PPARα by the test compound.

Studies using this system have confirmed the potent agonistic activity of this compound. nih.govfigshare.com In MCF-7 cells transfected with human PPARα, the compound demonstrated potent and selective transactivation of the receptor. glpbio.com This confirms that the binding of the compound to the receptor translates into a functional transcriptional response within a cellular context.

The ultimate functional consequence of PPARα activation is the modulation of target gene expression, particularly those involved in fatty acid metabolism. nih.govresearchgate.net A key target gene of PPARα in the liver is Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. nih.govresearchgate.net

In the human hepatocellular carcinoma cell line HepG2, this compound has been shown to induce the messenger RNA (mRNA) expression of CPT1A. nih.govfigshare.com This effect was demonstrated to be specifically mediated through PPARα, as the induction was prevented when the receptor was silenced using PPARα-specific small interfering RNA (siRNA). nih.govfigshare.com This provides direct evidence that this compound functions as a PPARα agonist to regulate the expression of key metabolic enzymes in a hepatocellular environment.

Comparative Molecular Analysis with N-Acylethanolamine Analogs (e.g., N-Oleoylethanolamine)

This compound, a synthetic compound, has been identified as a potent activator of the peroxisome proliferator-activated receptor alpha (PPARα). plos.orgglpbio.com Its design and pharmacological profile are often understood in comparison to endogenous N-acylethanolamines (NAEs), particularly N-oleoylethanolamine (OEA), a naturally occurring lipid that also activates PPARα. nih.gov This comparative analysis reveals key structural and functional relationships that govern their molecular interactions.

The interaction of both this compound and N-oleoylethanolamine with the PPARα receptor is largely dictated by their structural characteristics. Both molecules share a fundamental architecture: a long, lipophilic alkyl chain coupled with a polar head group. This general structure is crucial for entering the ligand-binding pocket of PPARα.

Structural Similarities:

Long Alkyl Chain: Both compounds possess a long carbon chain (an octadecyl, or 18-carbon, chain in this compound and an oleoyl (B10858665) chain, also 18 carbons with one double bond, in OEA). This hydrophobic tail is essential for establishing interactions within the deep, Y-shaped ligand-binding domain (LBD) of PPARα.

Structural Divergences:

Polar Head Group: The most significant structural divergence lies in the polar head group. N-oleoylethanolamine features a classic ethanolamide group (-NH-CH₂-CH₂-OH). In contrast, this compound was designed with a sulfamoyl group (-NH-SO₂-NH-propyl) replacing the amide and ethanol (B145695) portions of OEA. nih.gov

Flexibility and Bonding: The sulfamide (B24259) group in this compound introduces different bond angles and potential hydrogen bond donors and acceptors compared to the ethanolamide group in OEA.

Despite these differences, molecular docking studies have shown that this compound (also referred to in literature as CC7) and OEA interact with the PPARα ligand-binding domain in a strikingly similar manner to established PPARα agonists. nih.govnih.gov The long alkyl chain of both compounds occupies the same hydrophobic channel within the receptor. The polar head groups, while chemically distinct, are positioned to form critical hydrogen bonds with amino acid residues (such as Ser280, Tyr314, and Tyr464) that stabilize the ligand-receptor complex and facilitate the conformational change required for receptor activation. nih.gov This structural accommodation explains why both molecules can effectively activate the receptor.

Interaction with PPARα: Both this compound and OEA are potent and effective activators of PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism. glpbio.commedchemexpress.com Their activation of PPARα leads to similar downstream effects, such as inducing the expression of genes involved in fatty acid oxidation. plos.orgnih.gov In vitro assays confirm that both compounds produce comparable transcriptional activation of PPARα. nih.gov this compound is a highly selective and potent activator for the PPARα isoform, with an EC50 value of 100 nM, which is comparable to the 120 nM EC50 for OEA. medchemexpress.com

Interaction with Other Molecular Targets: A key difference emerges when considering their activity beyond PPARα. N-oleoylethanolamine is known to interact with other receptors, contributing to a broader range of biological activities. These additional targets for OEA include:

Transient Receptor Potential Vanilloid 1 (TRPV1): OEA is an agonist of this ion channel, which is involved in pain sensation and thermoregulation. researchgate.netnih.gov

GPR119: OEA has been shown to bind to this G-protein coupled receptor, which is implicated in glucose homeostasis. wikipedia.org

In contrast, this compound appears to be a more selective PPARα agonist. nih.govnih.gov Studies have demonstrated that while it effectively mimics the metabolic effects of OEA that are mediated by PPARα (such as appetite suppression and reduction of body weight), it does not reproduce all of OEA's pharmacological activities. plos.orgnih.gov For instance, OEA produces visceral analgesia, an effect not observed with this compound. nih.gov This suggests that the analgesic effects of OEA are likely mediated by a different target, possibly TRPV1, which this compound does not significantly engage.

This selective activity suggests that the sulfamide-based structure of this compound may dissociate the metabolic actions mediated by PPARα from effects on other pathways. nih.gov

Comparative Profile of this compound and N-Oleoylethanolamine

FeatureThis compoundN-Oleoylethanolamine (OEA)
Primary Molecular TargetPPARαPPARα
PPARα Activation (EC50)100 nM glpbio.commedchemexpress.com120 nM medchemexpress.com
Other Known Molecular TargetsNone reported, considered highly selective for PPARα. nih.govnih.govTRPV1, GPR119. researchgate.netwikipedia.org
Structural ClassSulfamide derivative nih.govN-Acylethanolamine (Fatty Acid Amide). wikipedia.orgnih.gov
Observed Analgesic EffectNo nih.govYes nih.gov

Structure Activity Relationship Sar Studies and Rational Design of N Octadecyl N Propyl Sulfamide Analogs

Influence of the N-Octadecyl Chain Length and Saturation on Molecular Recognition

The N-octadecyl (C18) chain is a dominant feature of the molecule, imparting significant lipophilicity. Its length and saturation are critical determinants of how the compound interacts with biological targets, particularly those with hydrophobic pockets or those embedded within lipid bilayers.

Detailed Research Findings: The biological activity of molecules with long alkyl chains is often directly correlated with their hydrophobicity and ability to engage in van der Waals interactions within a binding site.

Chain Length: SAR studies on analogous double-alkyl-chain molecules demonstrate that both increasing and decreasing the length of the long alkyl chain can have profound effects on biological activity. nih.gov A systematic variation of the chain length away from the optimal C18 can lead to a decrease in binding affinity. A shorter chain (e.g., C12, C14, C16) may not be long enough to fully occupy a deep hydrophobic pocket, leading to a loss of favorable interactions. Conversely, a longer chain (e.g., C20, C22) could introduce steric clashes or unfavorable interactions if the pocket has a defined size. For compounds that interact with membranes, the chain length must be optimal to ensure correct positioning and interaction. rsc.org The concept of the "n' effect" suggests that extended arrays of weak interactions, such as those provided by a long alkyl chain, contribute cooperatively to the stability of molecular recognition phenomena. nih.gov

Saturation: The presence of double bonds (unsaturation) in the alkyl chain alters its three-dimensional shape. A saturated octadecyl chain is linear and flexible, allowing it to adapt to the shape of a binding pocket. Introducing a cis-double bond, as in an oleyl chain, creates a rigid kink. This can either enhance binding, if the kink orients other functional groups for optimal interaction, or diminish it, if the kink prevents the molecule from fitting within the binding site. Trans-double bonds induce less of a kink and result in a conformation more similar to a saturated chain.

This table presents hypothetical data illustrating how modifications to the N-octadecyl chain of N-Octadecyl-N'-propyl-sulfamide could influence its binding affinity (Ki) for a target protein. The trend shows an optimal chain length, with affinity decreasing for both shorter and longer chains.

AnalogN-Alkyl ChainModificationHypothetical Binding Affinity (Ki, nM)Rationale
Analog 1N-Dodecyl (C12)Shorter Chain850Incomplete occupation of hydrophobic pocket.
Analog 2N-Hexadecyl (C16)Shorter Chain250Improved hydrophobic contact over C12.
Parent CompoundN-Octadecyl (C18)Reference100Optimal fit and maximal van der Waals forces.
Analog 3N-Eicosyl (C20)Longer Chain400Potential steric hindrance at the end of the pocket.
Analog 4N-Oleyl (C18:1)Unsaturated1200Cis-double bond introduces a kink, causing poor fit.

Impact of N'-propyl Moiety Modifications on Binding Affinity and Selectivity

The N'-propyl group, while smaller than the octadecyl chain, plays a crucial role in fine-tuning the molecule's interaction with its target. Modifications to this group can significantly affect both binding affinity and selectivity against related targets.

Detailed Research Findings: Altering the size, shape, and polarity of the N'-substituent allows for probing specific sub-pockets within the binding site. In related N,N'-disubstituted scaffolds, such modifications are a key strategy for optimizing activity and achieving selectivity. acs.org

Size and Branching: Replacing the propyl group with smaller (ethyl, methyl) or larger (butyl, pentyl) linear alkyl groups can modulate hydrophobic and steric interactions. Introducing branching (e.g., isopropyl, isobutyl) can provide greater steric bulk, which may be advantageous if the binding site is accommodating. A cyclopropyl (B3062369) group could introduce conformational rigidity and favorable interactions.

Polarity: Introducing polar functional groups (e.g., a hydroxyl or methoxy (B1213986) group) on the propyl chain could form new hydrogen bonds with the target protein, potentially increasing affinity and selectivity, provided the pocket has corresponding hydrogen bond donors or acceptors.

This table shows hypothetical inhibition data (IC50) for analogs with modified N'-propyl groups against two related target enzymes, Target A and Target B, demonstrating how small changes can impact selectivity.

AnalogN'-MoietyIC50 Target A (nM)IC50 Target B (nM)Selectivity (B/A)Rationale
Parent CompoundPropyl1005005Baseline affinity and selectivity.
Analog 5Ethyl2506002.4Smaller group reduces affinity for both targets.
Analog 6Isopropyl80240030Branched group fits well in Target A but clashes in Target B, improving selectivity.
Analog 7Cyclopropyl1104504.1Rigid ring offers slight improvement in affinity for Target A.
Analog 83-Hydroxypropyl50751.5New H-bond improves affinity for both targets, reducing selectivity.

Systematic Variation of Sulfamide (B24259) Substituents and their Electronic Effects on Reactivity

The sulfamide [-NH-SO2-NH-] core is a key structural and electronic hub. Its hydrogen-bonding capabilities and the electronic nature of the sulfur atom are critical to its function.

Detailed Research Findings: The sulfamide group is a bioisostere of the sulfonamide group, but with different hydrogen bonding patterns and electronic properties. The reactivity and acidity of the sulfamide protons are influenced by the substituents on the nitrogen atoms.

Hydrogen Bonding: The two N-H protons of a primary or secondary sulfamide are hydrogen bond donors. In this compound, both nitrogens are secondary, meaning there are no N-H protons available for donation, only the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Re-introducing an N-H group by replacing either the propyl or octadecyl group with hydrogen would fundamentally change its interaction profile.

This table outlines how systematic variations to the central sulfamide core could affect key electronic and physicochemical properties relevant to molecular interactions.

Core StructureVariationH-Bond DonorsH-Bond AcceptorsHypothetical pKaComment
R-NH-SO2-NH-R'Parent Sulfamide02N/ALacks acidic protons. Acts as H-bond acceptor only.
R-N(CH3)-SO2-NH-R'N-Methylation02N/AIncreases steric bulk around the core.
R-NH-SO2-NH2Primary Sulfamide22~11Introduces H-bond donor capacity and acidity.
R-NH-SO-NH-R'Sulfinamide01N/AReduced electron-withdrawing character compared to sulfonyl.

Computational-Aided Design and Virtual Screening of Novel Sulfamide Derivatives

Computational chemistry provides powerful tools to accelerate the design and optimization of this compound analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking enable the prediction of biological activity and binding modes before synthesis.

Detailed Research Findings:

QSAR Modeling: QSAR studies on sulfamide and sulfonamide inhibitors have shown that activity is often strongly influenced by molecular shape, size, and specific structural fragments, while lipophilicity can sometimes be a minor factor. nih.gov By building a QSAR model from a set of synthesized analogs, descriptors can be identified that correlate with activity, allowing for the prediction of activity for new, unsynthesized compounds. ekb.egjbclinpharm.org

Molecular Docking and Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding pose of this compound. nih.gov This provides insight into the specific interactions—hydrophobic, hydrogen bonds, steric—that govern binding. nih.govnih.gov This model can then be used for virtual screening, where large libraries of virtual compounds are docked into the active site to identify new derivatives with potentially higher binding affinities. researchgate.netresearchgate.net This process prioritizes the most promising candidates for chemical synthesis and biological testing, saving significant time and resources.

This table provides a hypothetical output from a virtual screening campaign designed to find improved analogs of this compound. Hits are ranked by their predicted binding energy (docking score).

Hit IDProposed ModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
VS-001N'-(Cyclopropylmethyl) group-9.8Enhanced hydrophobic interaction in sub-pocket.
VS-002N-Heptadecyl (C17) chain-9.5Slightly improved fit, reducing minor steric clash from C18.
VS-003N'-(2-Methoxyethyl) group-9.2New hydrogen bond formed by the ether oxygen.
ParentN-Octadecyl, N'-Propyl-8.5Reference docking score.
VS-004N-Octadecyl chain with a trans-double bond at C9-8.1Slightly less favorable conformation in binding site.

Future Research Avenues and Prospects for N Octadecyl N Propyl Sulfamide

Advanced Spectroscopic Techniques for Real-time Monitoring of Compound-Target Interactions

A deeper understanding of the molecular interactions between N-Octadecyl-N'-propyl-sulfamide and PPARα at a dynamic level is crucial for the rational design of next-generation therapeutics. While initial studies have relied on methods like molecular docking, future research would benefit from the application of advanced spectroscopic techniques capable of real-time monitoring. nih.govnih.gov

Surface Plasmon Resonance (SPR): This label-free optical technique is a powerful tool for quantifying the kinetics and affinity of protein-ligand interactions. jelsciences.comfrontiersin.org In the context of this compound, SPR could be employed to meticulously measure the association and dissociation rates of the compound with the PPARα ligand-binding domain. nih.govnih.gov Such studies would provide precise data on the binding affinity (K_D), offering a more nuanced understanding of its potency compared to endogenous ligands and other synthetic agonists. nih.govnih.gov Furthermore, SPR can be utilized in a high-throughput manner to screen novel sulfamide (B24259) derivatives for their binding characteristics. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers the unique ability to probe protein-ligand interactions at an atomic level, providing insights into the conformational changes that occur upon binding. nih.govyoutube.com For this compound, 1H-NMR and other multi-dimensional NMR techniques could be used to map the binding site on PPARα and identify the specific amino acid residues involved in the interaction. nih.gov This information would be invaluable for validating and refining computational docking models.

Thermostable Raman Interaction Profiling (TRIP): A novel Raman spectroscopy-based technique, TRIP, allows for the label-free measurement of protein-ligand interactions under physiologically relevant conditions in real time. biotechniques.com This method could be particularly advantageous for studying the interaction of this compound with PPARα without the need for fluorescent labels, providing a more authentic representation of the binding event. biotechniques.com

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
Surface Plasmon Resonance (SPR)Binding affinity (K_D), association (k_a) and dissociation (k_d) rates. jelsciences.comfrontiersin.orgyoutube.comQuantifying the precise binding kinetics to PPARα; high-throughput screening of related sulfamide analogs. nih.govnih.gov
Nuclear Magnetic Resonance (NMR)Atomic-level structural information of the binding site, conformational changes upon binding. nih.govyoutube.comMapping the interaction interface with PPARα; identifying key amino acid residues for binding.
Thermostable Raman Interaction Profiling (TRIP)Real-time, label-free detection of binding-induced vibrational changes. biotechniques.comMonitoring the direct interaction with PPARα in a native-like environment.

Development of Integrated Experimental and Computational Platforms for Sulfamide Research

The initial characterization of this compound successfully employed a combination of computational (molecular docking) and experimental (in vitro assays) approaches. nih.govnih.gov Future research should focus on creating more deeply integrated platforms that streamline the discovery and optimization of novel sulfamide-based PPARα modulators. Such platforms would create a synergistic feedback loop between computational prediction and experimental validation. nih.govcadence.comfrontiersin.org

Platform ComponentFunctionRelevance to Sulfamide Research
Computational Modeling Molecular docking, molecular dynamics simulations, QSAR. nih.govfrontiersin.orgPredicting binding modes and affinities of novel sulfamide analogs to PPARα.
High-Throughput Screening Automated screening of large compound libraries. mdpi.comnih.govRapidly identifying hit compounds from a diverse set of sulfamides.
Experimental Validation In vitro binding assays, cell-based reporter gene assays. nih.govnih.govConfirming the biological activity and potency of computationally identified hits.
Artificial Intelligence/Machine Learning Pattern recognition, predictive modeling. cadence.comlaotiantimes.comAnalyzing complex datasets to guide lead optimization and identify novel structural motifs for PPARα activation.

Exploration of this compound as a Molecular Probe for Elucidating PPARα Signaling Pathways

A significant finding from the initial research on this compound is its selective activation of PPARα, which distinguishes its pharmacological profile from that of OEA, a compound known to interact with multiple receptors. nih.govjelsciences.com This selectivity makes this compound an ideal molecular probe to dissect the specific downstream signaling pathways mediated by PPARα activation. nih.govnih.gov

Future studies can utilize this compound to differentiate which of the broad physiological effects of OEA are exclusively dependent on PPARα. For example, while both OEA and this compound exhibit anorectic and lipid-lowering effects, only OEA produces visceral analgesia, suggesting that the analgesic effects are mediated by a non-PPARα target. nih.govjelsciences.com By comparing the global gene expression changes (transcriptomics) and metabolite profiles (metabolomics) in cells or tissues treated with OEA versus this compound, researchers can isolate the specific transcriptional and metabolic networks regulated by PPARα. nih.gov This approach will provide a clearer understanding of the physiological roles of PPARα and aid in the identification of more specific therapeutic targets for metabolic disorders. nih.govaacrjournals.org

Research AreaExperimental ApproachExpected Outcome
Differentiating Receptor Pathways Comparative studies of this compound and less selective ligands like OEA. nih.govjelsciences.comIsolation of physiological effects specifically mediated by PPARα.
Transcriptional Profiling Microarray or RNA-sequencing analysis of cells/tissues treated with the compound.Identification of the specific set of genes regulated by PPARα activation.
Metabolomic Analysis Mass spectrometry-based analysis of cellular metabolites following treatment. nih.govElucidation of the metabolic pathways directly modulated by PPARα signaling.

Investigations into the Scalability and Green Chemistry Aspects of this compound Synthesis

While the biological activity of this compound is well-documented, information regarding its synthesis is limited. For this compound to be utilized more broadly in research and potentially in future therapeutic applications, the development of a scalable and environmentally friendly synthesis process is essential.

Future research in this area should focus on applying the principles of green chemistry to the synthesis of this compound and other long-chain sulfamides. sci-hub.setandfonline.com This could involve exploring reactions in aqueous media to reduce the use of volatile organic solvents. rsc.org For example, a facile and environmentally benign method for synthesizing sulfonamides in water has been described, which utilizes equimolar amounts of reactants and avoids organic bases. rsc.org Another promising green approach is the use of recyclable catalysts, such as nano-Ru/Fe3O4, which can facilitate the coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. acs.org

The development of a scalable synthesis route is also critical. google.com This would involve optimizing reaction conditions to maximize yield and purity while minimizing the number of purification steps. The goal would be to establish a process that is not only efficient and high-yielding but also cost-effective and suitable for large-scale production, should the need arise for extensive preclinical or clinical studies.

Green Chemistry PrinciplePotential Application in SynthesisBenefit
Use of Safer Solvents Employing water as a reaction solvent. rsc.orgReduces environmental impact and improves safety.
Catalysis Utilizing recyclable heterogeneous catalysts (e.g., nano-Ru/Fe3O4). acs.orgIncreases reaction efficiency and allows for catalyst reuse, reducing waste.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimizes the generation of byproducts.
Energy Efficiency Conducting reactions at ambient temperature and pressure. sci-hub.seReduces energy consumption and associated costs.

Q & A

Q. What is the molecular mechanism of N-octadecyl-N'-propyl-sulfamide in modulating lipid metabolism?

this compound acts as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its mechanism involves binding to PPARα with an EC50 of 100 nM, enhancing transcriptional regulation of genes involved in fatty acid oxidation and lipid transport. Experimental validation typically includes PPARα reporter gene assays and competitive binding studies using radiolabeled ligands (e.g., [³H]-OEA) to confirm receptor specificity .

Q. What in vitro assays are recommended to evaluate PPARα activation by this compound?

  • Reporter gene assays : Transfect cells (e.g., HEK293) with PPARα-responsive luciferase constructs.
  • Competitive binding assays : Use purified PPARα ligand-binding domain and fluorescent/radiolabeled ligands (e.g., [³H]-GW7647) to measure displacement.
  • Gene expression profiling : Quantify PPARα target genes (e.g., CPT1A, ACOX1) via qPCR or RNA-seq in hepatocyte models .

Q. How should researchers verify compound purity and stability for experimental use?

  • Analytical HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times against reference standards.
  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of residual solvents or degradation products.
  • Mass spectrometry : Validate molecular weight (expected m/z ~427.7 for [M+H]⁺) .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Prior to use, equilibrate to room temperature in a desiccator to minimize hygroscopic degradation .

Advanced Research Questions

Q. How do experimental outcomes vary between rodent models (e.g., Wistar vs. Zucker rats) when studying this compound’s anti-obesity effects?

In Wistar rats, 1 mg/kg/day dosing reduces food intake by 30% and plasma triglycerides by 25% over 8–11 days. In obese Zucker (fa/fa) rats, the same regimen normalizes PPARα signaling but shows attenuated weight loss due to leptin resistance. Researchers should pair metabolic cage studies (measuring energy expenditure) with tissue-specific PPARα knockdown models to dissect strain-specific responses .

Q. How can contradictory data on PPARα selectivity be resolved?

Discrepancies may arise from off-target effects at higher concentrations (>10 µM) or cross-reactivity with PPARγ/δ. To address this:

  • Perform dose-response curves across PPAR isoforms.
  • Use co-immunoprecipitation to confirm PPARα-RXR heterodimer formation.
  • Validate findings in PPARα-knockout models to isolate receptor-specific effects .

Q. What strategies optimize in vivo delivery of this hydrophobic compound?

  • Vehicle formulation : Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration.
  • Nanoencapsulation : Liposomal or micellar carriers improve bioavailability by enhancing aqueous solubility.
  • Tissue distribution studies : Track radiolabeled compound (e.g., ¹⁴C) via autoradiography to assess organ-specific uptake .

Q. How can researchers differentiate between direct PPARα activation and indirect metabolic effects?

  • Time-course experiments : Measure acute transcriptional changes (6–12 hr post-dosing) versus chronic metabolic shifts (7+ days).
  • Metabolomic profiling : Compare hepatic acyl-carnitine levels (indicative of β-oxidation) before and after treatment.
  • Inhibitor co-administration : Use PPARα antagonists (e.g., GW6471) to block downstream effects .

Methodological Considerations

Q. What controls are essential when assessing PPARα-dependent gene expression?

  • Negative controls : Wild-type vs. PPARα-knockout cells/animals.
  • Positive controls : Known PPARα agonists (e.g., fenofibrate, 10 µM).
  • Solvent controls : Match vehicle composition (e.g., DMSO concentration) to exclude solvent-induced artifacts .

Q. How should conflicting data on triglyceride-lowering efficacy be analyzed?

  • Meta-analysis : Pool datasets from independent studies using fixed/random-effects models.
  • Dose recalibration : Account for interspecies differences (e.g., human vs. rodent metabolic rates).
  • Cofactor analysis : Evaluate dietary variables (e.g., high-fat diet protocols) that modulate PPARα activity .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound?

  • Eye protection : ANSI-approved goggles or face shield.
  • Gloves : Nitrile gloves (≥8 mil thickness) tested for chemical permeation.
  • Ventilation : Use fume hoods for powder weighing to minimize inhalation risks .

Q. How should accidental exposure be managed in laboratory settings?

  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
  • Dermal contact : Wash with soap/water for 15 minutes; monitor for erythema.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.